molecular formula C19H19NO4 B2736443 N-[(3-hydroxyoxolan-3-yl)methyl]-9H-xanthene-9-carboxamide CAS No. 1949229-01-9

N-[(3-hydroxyoxolan-3-yl)methyl]-9H-xanthene-9-carboxamide

Cat. No.: B2736443
CAS No.: 1949229-01-9
M. Wt: 325.364
InChI Key: VQCSSIYGLGBZLN-UHFFFAOYSA-N
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Description

N-[(3-hydroxyoxolan-3-yl)methyl]-9H-xanthene-9-carboxamide is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a xanthene core, which is known for its fluorescent properties, and a tetrahydrofuran ring, which adds to its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-hydroxyoxolan-3-yl)methyl]-9H-xanthene-9-carboxamide typically involves multiple steps, starting with the preparation of the 3-hydroxytetrahydrofuran moiety. This can be achieved through the cyclization and hydrolysis of 3,4-dibromo-1-methoxybutane . The xanthene core can be synthesized through the condensation of resorcinol with phthalic anhydride under acidic conditions . The final step involves coupling the two moieties through an amide bond formation, which can be facilitated by using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(3-hydroxyoxolan-3-yl)methyl]-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the amide bond would produce an amine .

Scientific Research Applications

N-[(3-hydroxyoxolan-3-yl)methyl]-9H-xanthene-9-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(3-hydroxyoxolan-3-yl)methyl]-9H-xanthene-9-carboxamide is primarily based on its ability to interact with specific molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The xanthene core allows for fluorescence, which can be used to track the compound’s interaction with biological molecules. The tetrahydrofuran ring adds to its stability and solubility, enhancing its effectiveness in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-[(3-hydroxyoxolan-3-yl)methyl]-9H-xanthene-9-carboxamide apart from similar compounds is its xanthene core, which imparts unique fluorescent properties. This makes it particularly valuable in applications requiring fluorescence, such as imaging and diagnostics .

Properties

IUPAC Name

N-[(3-hydroxyoxolan-3-yl)methyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c21-18(20-11-19(22)9-10-23-12-19)17-13-5-1-3-7-15(13)24-16-8-4-2-6-14(16)17/h1-8,17,22H,9-12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQCSSIYGLGBZLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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